Mu-Opioid Receptor Binding Affinity: 6-Methoxy vs. 3-Methoxy/6-Hydroxy Morphinans
The mu-opioid receptor (MOR) binding affinity of the 6-methoxy morphinan scaffold, represented by heterocodeine (the Δ⁷⁸ unsaturated analog of CAS 63732-74-1), is substantially higher than that of codeine, the prototype 3-methoxy-6-hydroxy morphinan. Heterocodeine exhibits a pKi of 8.96 (Ki ≈ 1.1 nM) at the human MOR, compared to codeine's pKi range of 5.2–6.98 (Ki 6,300–105 nM) across multiple assay formats [1][2]. This represents a 74- to 5,700-fold increase in binding affinity conferred by relocating the methoxy group from the C3 to the C6 position while retaining a free phenolic hydroxyl at C3. The dihydro analog (CAS 63732-74-1) is expected to retain high MOR affinity, as saturation of the C7–C8 bond generally preserves or modestly modulates receptor interactions in this series [3].
| Evidence Dimension | Mu-opioid receptor binding affinity |
|---|---|
| Target Compound Data | pKi 8.96 (Ki ≈ 1.1 nM) for heterocodeine, the Δ⁷⁸ analog of target compound |
| Comparator Or Baseline | Codeine: pKi 5.2–6.98 (Ki 6,300–105 nM) across 4 independent assays |
| Quantified Difference | 74- to 5,729-fold higher affinity for the 6-methoxy scaffold |
| Conditions | ChEMBL-curated binding assays: displacement of [³H]diprenorphine or [³H]naloxone at recombinant human MOR expressed in HEK293, C6, or HEK293S cells |
Why This Matters
For researchers designing opioid receptor ligands or conducting structure-activity relationship (SAR) studies, the 6-methoxy substitution pattern provides a validated 74-fold minimum affinity gain over codeine, making this compound a critical tool for dissecting the pharmacophoric requirements of the MOR binding pocket.
- [1] GPCRdb. Heterocodeine bioactivities. pKi for human MOR (OPRM1) = 8.96; DOR (OPRD1) = 7.18; KOR (OPRK1) = 7.64. Data from ChEMBL. View Source
- [2] GtoPdb (IUPHAR/BPS Guide to Pharmacology). Codeine ligand activity charts (Ligand ID 1673). Human MOR pKi values: 5.2 (J Biol Chem 2007), 6.14 (J Med Chem 2008), 6.9 (NIDA Res Monogr 1998), IC50-derived pIC50 6.98 (J Med Chem 2003). View Source
- [3] ZINC15 Database. ZINC000004102202 (Heterocodeine). Aggregated ChEMBL activity values. View Source
